molecular formula C12H13NOS B1421574 3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one CAS No. 1221792-37-5

3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one

Cat. No.: B1421574
CAS No.: 1221792-37-5
M. Wt: 219.3 g/mol
InChI Key: OMHBHFDVHZBHJP-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine]-4’-one is a chemical compound characterized by a spiro linkage between a naphthalene ring and a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine]-4’-one typically involves the reaction of naphthalene derivatives with thiazolidine precursors under specific conditions. One common method includes the cyclization of naphthalene-2-carbaldehyde with thiazolidine-2-thione in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the spiro compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine]-4’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions often require a catalyst or base to proceed efficiently.

Major Products

Scientific Research Applications

3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine]-4’-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine]-4’-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may exert its effects by interfering with cell proliferation and inducing apoptosis through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine]-4’-one hydrochloride
  • 6’-bromo-8’-fluoro-3’,4’-dihydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]

Uniqueness

Compared to similar compounds, 3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine]-4’-one stands out due to its specific structural configuration, which imparts unique chemical and biological properties

Properties

IUPAC Name

spiro[1,3-thiazolidine-2,3'-2,4-dihydro-1H-naphthalene]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c14-11-8-15-12(13-11)6-5-9-3-1-2-4-10(9)7-12/h1-4H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHBHFDVHZBHJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=CC=CC=C31)NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401195783
Record name 3,4-Dihydrospiro[naphthalene-2(1H),2′-thiazolidin]-4′-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-37-5
Record name 3,4-Dihydrospiro[naphthalene-2(1H),2′-thiazolidin]-4′-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydrospiro[naphthalene-2(1H),2′-thiazolidin]-4′-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one
Reactant of Route 2
3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one
Reactant of Route 3
Reactant of Route 3
3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one
Reactant of Route 4
3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one
Reactant of Route 5
3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one
Reactant of Route 6
3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one

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